molecular formula C17H32N4O6S2 B12530675 L-Leucyl-L-cysteinyl-L-methionyl-L-serine CAS No. 798540-60-0

L-Leucyl-L-cysteinyl-L-methionyl-L-serine

Cat. No.: B12530675
CAS No.: 798540-60-0
M. Wt: 452.6 g/mol
InChI Key: BRZVWIWPHHSKAH-CYDGBPFRSA-N
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Description

L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: leucine, cysteine, methionine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-cysteinyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: The methionine residue can undergo substitution reactions, such as methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Methyl iodide can be used for methylation reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Methylated methionine derivatives.

Scientific Research Applications

L-Leucyl-L-cysteinyl-L-methionyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as antioxidant activity.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Leucyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets and pathways. For example:

    Cysteine: Acts as an antioxidant by scavenging free radicals.

    Methionine: Serves as a precursor for the synthesis of other bioactive molecules, such as S-adenosylmethionine (SAMe).

    Leucine and Serine: Play roles in protein synthesis and cellular metabolism.

Comparison with Similar Compounds

L-Leucyl-L-cysteinyl-L-methionyl-L-serine can be compared with other similar peptides, such as:

The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.

Properties

CAS No.

798540-60-0

Molecular Formula

C17H32N4O6S2

Molecular Weight

452.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H32N4O6S2/c1-9(2)6-10(18)14(23)21-13(8-28)16(25)19-11(4-5-29-3)15(24)20-12(7-22)17(26)27/h9-13,22,28H,4-8,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,23)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

BRZVWIWPHHSKAH-CYDGBPFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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